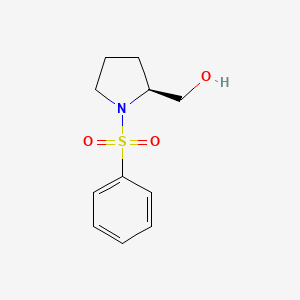
(S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas and biomass . The synthesis of methanol from biomass-derived syngas (a mixture of hydrogen and carbon monoxide) has been studied extensively . The process involves the use of a catalyst to facilitate the reaction, and the yield of methanol can be optimized by adjusting parameters such as temperature, pressure, and the ratios of the gases in the syngas .Molecular Structure Analysis
Methanol has a simple molecular structure, consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group . This structure is what classifies methanol as an alcohol .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be converted into formaldehyde, which is used in the production of many important industrial chemicals . The conversion of methanol into other chemicals typically involves the use of catalysts and carefully controlled reaction conditions .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C and solidifies at −93.9 °C . It is completely miscible in water . Methanol is also a clean-burning, biodegradable fuel .Mechanism of Action
(S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol acts as a chiral auxiliary due to its ability to form diastereomeric complexes with other chiral molecules. These complexes can be easily separated and used in asymmetric synthesis. This compound has also been shown to bind to proteins and enzymes, potentially altering their activity and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer and other diseases. However, further research is needed to fully understand the mechanisms behind these effects.
Advantages and Limitations for Lab Experiments
The synthesis of (S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol is relatively simple and can be carried out using standard laboratory equipment. This compound is also commercially available, making it easily accessible for researchers. However, this compound is a chiral compound, which can complicate its use in some experiments. Additionally, its potential physiological effects may require additional safety precautions.
Future Directions
There are many potential future directions for research involving (S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol. One area of interest is the development of new pharmaceuticals and other compounds using this compound as a starting material. Additionally, researchers may investigate the use of this compound in the development of new chiral catalysts and ligands. Further studies are also needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of (S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol involves the reaction of (S)-proline with para-toluenesulfonyl chloride and lithium aluminum hydride. This reaction yields this compound, which can be further purified by recrystallization. This method is relatively simple and has been used by many researchers to obtain this compound in high yields.
Scientific Research Applications
(S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol has been widely used as a starting material for the synthesis of various compounds, including chiral ligands, amino acids, and pharmaceuticals. Researchers have also investigated the use of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a probe for studying the binding of proteins and enzymes to chiral molecules.
Safety and Hazards
properties
IUPAC Name |
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRGQWKLTZSRAY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122030-80-2 |
Source


|
| Record name | [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)
![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)
![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)
![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)
